Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-
Overview
Description
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- is a complex organic compound with the molecular formula C22H14S This compound is characterized by the presence of a benzenethiol group attached to a phenylethynyl-phenyl-ethynyl structure
Scientific Research Applications
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the development of advanced materials and coatings.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- typically involves multi-step organic reactions. One common method includes the coupling of 4-iodobenzoic acid with phenylacetylene under palladium-catalyzed conditions to form 4-[(phenylethynyl)phenyl]ethynylbenzoic acid. This intermediate is then converted to the corresponding thiol derivative through reduction and subsequent thiolation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzenethiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzenethiol derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing molecular pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: A simpler thiol compound with a single benzene ring.
Phenylethynylbenzene: Lacks the thiol group but has a similar phenylethynyl structure.
Diphenylacetylene: Contains two phenyl groups connected by an ethynyl linkage but lacks the thiol group.
Uniqueness
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- is unique due to the combination of its thiol group and extended aromatic structure. This combination provides distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14S/c23-22-16-14-21(15-17-22)13-12-20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-5,8-11,14-17,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXHUNZHXSIMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609556 | |
Record name | 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174844-47-4 | |
Record name | 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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